molecular formula C14H20FNOSi B12513744 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

Cat. No.: B12513744
M. Wt: 265.40 g/mol
InChI Key: IWIPTLMTKOJHPM-UHFFFAOYSA-N
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Description

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a fluorinated indole derivative Indole compounds are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection: The hydroxyl group is protected using a trimethylsilyl group to form the trimethylsilyl ether.

    Etherification: The protected hydroxyl group is then converted to the 2-(trimethylsilyl)ethoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The exact molecular pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-methyl-1-[(trimethylsilyl)ethynyl]-1,2,3,4-tetrahydroisoquinoline
  • 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-ol

Uniqueness

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is unique due to the specific combination of fluorine and trimethylsilyl groups on the indole scaffold. This combination can result in distinct chemical and biological properties compared to other fluorinated or silylated indole derivatives.

Properties

Molecular Formula

C14H20FNOSi

Molecular Weight

265.40 g/mol

IUPAC Name

2-[(6-fluoroindol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H20FNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3

InChI Key

IWIPTLMTKOJHPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)F

Origin of Product

United States

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